molecular formula C21H15N5O4 B2411108 N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide CAS No. 1003555-40-5

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide

Cat. No.: B2411108
CAS No.: 1003555-40-5
M. Wt: 401.382
InChI Key: GTYKFNZSZCNLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c1-13-23-19-17(6-4-12-22-19)21(28)25(13)15-10-8-14(9-11-15)24-20(27)16-5-2-3-7-18(16)26(29)30/h2-12H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYKFNZSZCNLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide typically involves multiple steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar steps as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenyl and nitrobenzamide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to various oxidized products depending on the extent of the reaction.

Scientific Research Applications

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to antiproliferative effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core with a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrido[2,3-d]pyrimidine core , which is significant for its biological properties. The synthesis typically involves multi-step reactions starting from simpler organic precursors. A common synthetic route includes:

  • Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
  • Functionalization at various positions to introduce the nitrobenzamide moiety.

Synthetic Route Example

StepReaction TypeKey ReagentsOutcome
1Cyclization2-aminopyridine + aldehydePyrido[2,3-d]pyrimidine core
2SubstitutionNitrobenzoyl chloride + amineN-(4-{...}) structure

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown effectiveness against various bacterial strains, including both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are crucial in evaluating these activities.

Case Study: Antimicrobial Evaluation

In a study assessing antimicrobial activity, several derivatives were tested against:

  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium tuberculosis

The results demonstrated that certain derivatives had MIC values comparable to established antibiotics, indicating promising potential for clinical application.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes or receptors , particularly those involved in bacterial metabolism or cancer cell proliferation.
  • Interference with cellular signaling pathways , which could lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For example:

  • Compounds targeting the ephrin receptor family have shown efficacy in inhibiting tumor growth in preclinical models.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.